Meta-Substitution Effect on Lipophilicity
The lipophilicity of a compound, a key determinant of membrane permeability and solubility, is significantly influenced by the position of substituents. N-(3-formylphenyl)methanesulfonamide, with its meta-substituted formyl group, exhibits a predicted LogP of 2.0244 [1]. This value can be directly compared to its para-substituted analog (N-(4-formylphenyl)methanesulfonamide), which has a predicted LogP of 0.6 [2]. This difference is substantial, indicating that the meta-isomer is over three times more lipophilic than the para-isomer.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 2.0244 (Predicted) |
| Comparator Or Baseline | N-(4-Formylphenyl)methanesulfonamide: 0.6 (Predicted) |
| Quantified Difference | Meta-isomer is ~3.4 times more lipophilic (2.0244 vs. 0.6) |
| Conditions | Predicted values using XLogP3 computational models |
Why This Matters
For drug discovery or probe development, this 3.4-fold difference in lipophilicity will drastically alter the compound's ADME (Absorption, Distribution, Metabolism, Excretion) profile, making the meta-isomer a distinct choice for optimizing cell permeability or target engagement in lipophilic environments.
- [1] Molbase. (n.d.). N-(3-FORMYLPHENYL)METHANESULFONAMIDE (CAS 55512-05-5) - Chemical & Physical Properties. Retrieved April 16, 2026, from https://qiye.molbase.cn/ View Source
- [2] PubChem. (2026). N-(4-formylphenyl)methanesulfonamide (CID 110471). Retrieved April 16, 2026, from https://pubchem.ncbi.nlm.nih.gov/ View Source
